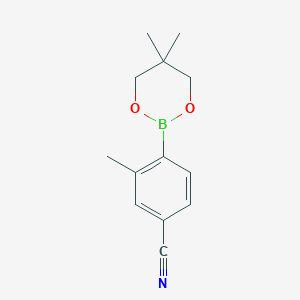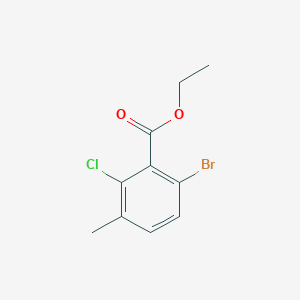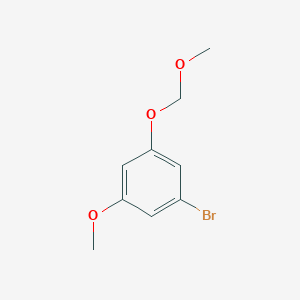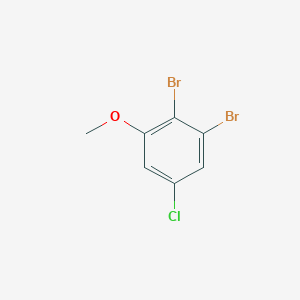
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methoxy-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative . It has a molecular weight of 238.14 . The IUPAC name is 3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorinated substituents due to their excellent lipophilicity and binding affinity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15) . Chemical Reactions Analysis
As a benzoic acid building block, this compound can be easily attached to molecule scaffolds through amination reactions . The carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
5-F-4-M-3-TFMB has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a building block in the synthesis of pharmaceuticals and other organic compounds. It is also used as a starting material in the synthesis of 5-fluoro-4-methoxy-3-(trifluoromethyl)benzamide, which has been studied as a potential inhibitor of the enzyme acetylcholinesterase. Additionally, 5-F-4-M-3-TFMB has been explored for its potential applications in biochemistry and physiology.
Mécanisme D'action
The mechanism of action of 5-F-4-M-3-TFMB is not well understood, but it is believed to involve the inhibition of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in numerous physiological processes. 5-F-4-M-3-TFMB has been shown to inhibit the activity of acetylcholinesterase, which could potentially lead to an increase in the levels of acetylcholine in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-F-4-M-3-TFMB have not been extensively studied, but it is believed to have a wide range of effects due to its ability to inhibit the enzyme acetylcholinesterase. It is believed that 5-F-4-M-3-TFMB may have an effect on memory and learning, as well as on the cardiovascular system and the immune system. Additionally, it may have an effect on the metabolism of other neurotransmitters, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-F-4-M-3-TFMB in lab experiments include its low cost, its ease of synthesis, and its ability to act as a catalyst in polymerization reactions. Additionally, it is a versatile reagent that can be used in a variety of organic synthesis reactions. The main limitation of 5-F-4-M-3-TFMB is that its mechanism of action is not well understood, so its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
The potential future directions for 5-F-4-M-3-TFMB include further research into its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications in drug design and development, as well as its potential uses in industrial processes. Finally, further research could be conducted into its potential uses in the synthesis of other organic compounds and its potential applications in biochemistry and physiology.
Méthodes De Synthèse
5-F-4-M-3-TFMB can be synthesized from 4-methoxy-3-(trifluoromethyl)benzoic acid (4-M-3-TFMB) and anhydrous hydrofluoric acid (HF). The reaction is conducted in an inert atmosphere, such as under argon or nitrogen, to prevent the oxidation of the product. The reaction is carried out in a three-necked flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction is heated to 120°C and the HF is added slowly to the 4-M-3-TFMB. The reaction is stirred for 1 hour at 120°C, and then cooled to room temperature. The product is then filtered and dried to yield 5-F-4-M-3-TFMB.
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-16-7-5(9(11,12)13)2-4(8(14)15)3-6(7)10/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBNYDCDHMIGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














